molecular formula C22H24N2O3S B2930187 N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide CAS No. 393838-25-0

N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2930187
CAS No.: 393838-25-0
M. Wt: 396.51
InChI Key: RVAVHAIEYDALGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” is a complex organic compound that features a combination of quinoline, sulfonamide, and prop-2-en-1-yl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” would likely involve multiple steps, including:

    Formation of the tetrahydroquinoline core: This could be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the sulfonamide group: This step might involve the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base.

    Alkylation with prop-2-en-1-yl groups: This could be done using an alkyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the sulfonamide group or the double bonds in the prop-2-en-1-yl groups.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.

Biology

In biological research, these compounds could be studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases like cancer or infections.

Industry

Industrially, these compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of “N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide” would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(prop-2-en-1-yl)-4-(quinoline-1-carbonyl)benzene-1-sulfonamide
  • N,N-bis(prop-2-en-1-yl)-4-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)benzene-1-sulfonamide

Uniqueness

The unique combination of the tetrahydroquinoline core with the sulfonamide and prop-2-en-1-yl groups might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-15-23(16-4-2)28(26,27)20-13-11-19(12-14-20)22(25)24-17-7-9-18-8-5-6-10-21(18)24/h3-6,8,10-14H,1-2,7,9,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVHAIEYDALGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.